molecular formula C21H24ClNO2S B2553019 N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide CAS No. 681852-25-5

N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide

Cat. No.: B2553019
CAS No.: 681852-25-5
M. Wt: 389.94
InChI Key: KGAAAGBWCDMMNB-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is a complex organic compound that features a unique combination of adamantane, naphthalene, and sulfonamide groups. The adamantane moiety is known for its rigid, cage-like structure, which imparts significant stability and hydrophobicity to the compound. The naphthalene ring system is a polycyclic aromatic hydrocarbon, while the sulfonamide group is a functional group commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form 1-bromoadamantane. This intermediate is then reacted with a naphthalene derivative under specific conditions to introduce the naphthalene moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce reaction times . The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity . The naphthalene ring system may also play a role in binding to specific receptors or interacting with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide stands out due to the combination of the adamantane, naphthalene, and sulfonamide groups, which impart unique chemical and biological properties

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-chloronaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2S/c22-19-5-6-20(18-4-2-1-3-17(18)19)26(24,25)23-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,23H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAAAGBWCDMMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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